cylindol A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

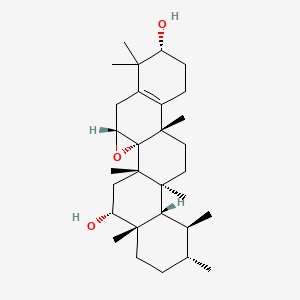

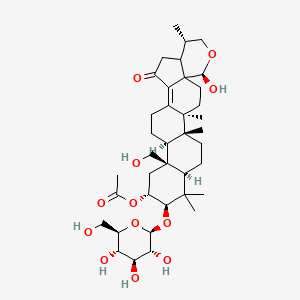

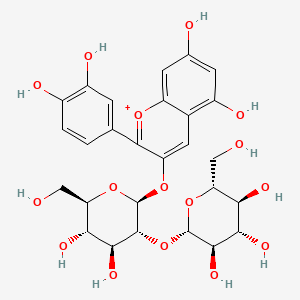

Cilindol A es un éster benzoato que es metil 4-hidroxibenzoato con un grupo 2-hidroxi-5-(metoxilcarbonil)fenoxi en la posición 3. Se aísla de los rizomas de Imperata cylindrica y se ha encontrado que exhibe actividad inhibitoria contra la 5-lipoxigenasa . Este compuesto es conocido por sus posibles propiedades terapéuticas, particularmente en el campo de la investigación antiinflamatoria.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Cilindol A implica transformaciones sintéticas comunes a partir de materiales de partida simétricos. Una ruta sintética eficiente incluye el uso de 2,2'-dihidroxi éter difenílico como material de partida. Este compuesto se somete a bromación con N-bromosuccinimida (NBS) en dimetilformamida (DMF) a 0°C, seguido de metoxilación con sulfato de dimetilo (Me2SO4) en presencia de hidróxido de sodio (NaOH) a temperatura de reflujo .

Métodos de producción industrial: La producción industrial de Cilindol A puede implicar rutas sintéticas similares, pero a mayor escala, con optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones: Cilindol A se somete a varias reacciones químicas, incluidas:

Oxidación: Se puede oxidar para formar las correspondientes quinonas.

Reducción: Las reacciones de reducción pueden convertirlo en hidroquinonas.

Sustitución: Las reacciones de sustitución aromática electrofílica pueden introducir diferentes sustituyentes en el anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en medio ácido.

Reducción: Borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).

Sustitución: Halógenos (por ejemplo, bromo, cloro) en presencia de un catalizador ácido de Lewis como el cloruro de aluminio (AlCl3).

Principales productos:

Oxidación: Quinonas.

Reducción: Hidroquinonas.

Sustitución: Derivados halogenados de Cilindol A.

Aplicaciones Científicas De Investigación

Cilindol A tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los ésteres benzoatos y su reactividad.

Biología: Se investiga su papel como metabolito vegetal y sus interacciones con varios sistemas biológicos.

Medicina: Se explora por sus propiedades antiinflamatorias debido a su actividad inhibitoria contra la 5-lipoxigenasa, que participa en la biosíntesis de leucotrienos.

Industria: Posibles aplicaciones en el desarrollo de fármacos antiinflamatorios y otros agentes terapéuticos .

Mecanismo De Acción

Cilindol A ejerce sus efectos principalmente a través de la inhibición de la 5-lipoxigenasa, una enzima que cataliza la formación de leucotrienos a partir del ácido araquidónico. Los leucotrienos son mediadores inflamatorios que participan en varias respuestas inflamatorias y alérgicas. Al inhibir la 5-lipoxigenasa, Cilindol A reduce la producción de leucotrienos, ejerciendo así efectos antiinflamatorios .

Compuestos similares:

Cilindol B: Otro compuesto aislado de Imperata cylindrica, pero con una estructura y datos espectrales diferentes.

Derivados del ácido benzoico: Compuestos como el metil 4-hidroxibenzoato y otros ésteres benzoatos comparten similitudes estructurales con Cilindol A.

Unicidad: Cilindol A es único debido a su actividad inhibitoria específica contra la 5-lipoxigenasa, que no se encuentra comúnmente en otros ésteres benzoatos. Esto lo convierte en un compuesto valioso para la investigación antiinflamatoria y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Cylindol B: Another compound isolated from Imperata cylindrica, but with a different structure and spectral data.

Benzoic Acid Derivatives: Compounds like methyl 4-hydroxybenzoate and other benzoate esters share structural similarities with Cylindol A.

Uniqueness: this compound is unique due to its specific inhibitory activity against 5-lipoxygenase, which is not commonly found in other benzoate esters. This makes it a valuable compound for anti-inflammatory research and potential therapeutic applications .

Propiedades

Fórmula molecular |

C16H14O7 |

|---|---|

Peso molecular |

318.28 g/mol |

Nombre IUPAC |

methyl 4-hydroxy-3-(2-hydroxy-5-methoxycarbonylphenoxy)benzoate |

InChI |

InChI=1S/C16H14O7/c1-21-15(19)9-3-5-11(17)13(7-9)23-14-8-10(16(20)22-2)4-6-12(14)18/h3-8,17-18H,1-2H3 |

Clave InChI |

OEYSNLOOZVNLRA-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC(=C(C=C1)O)OC2=C(C=CC(=C2)C(=O)OC)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

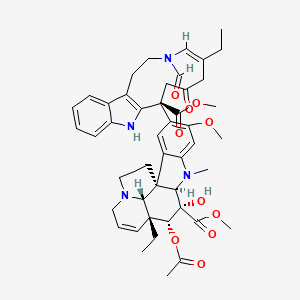

![(2E,4E,6E)-7-[(1S,2R,6R)-4-[[(2E,4E)-5-cyclohexylpenta-2,4-dienoyl]amino]-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)hepta-2,4,6-trienamide](/img/structure/B1250878.png)

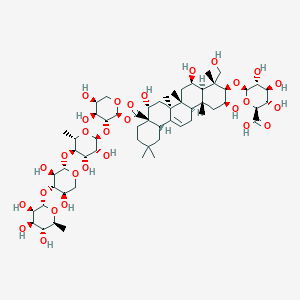

![WURCS=2.0/2,2,1/[hxh][a2122h-1a_1-5]/1-2/a3-b1](/img/structure/B1250887.png)

![disodium;2-[[1-oxido-2-[[1-oxido-2-[(1-oxido-2-sulfidoethylidene)amino]ethylidene]amino]ethylidene]amino]acetate;oxo(99Tc)technetium-99(3+)](/img/structure/B1250889.png)